(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane
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Overview
Description
(5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane: is an organosilicon compound with the molecular formula C₁₀H₂₀O₂Si. This compound is characterized by the presence of a trimethylsilyl group attached to a pentynyl chain, which is further substituted with two methoxy groups. It is commonly used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane typically involves the reaction of a suitable alkyne with trimethylsilyl chloride in the presence of a base. One common method is the reaction of 5,5-dimethoxypent-1-yne with trimethylsilyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane is widely used as a building block in organic synthesis. It is used in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and as a precursor for the development of new drugs
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane involves its ability to undergo various chemical reactions, leading to the formation of different products. The trimethylsilyl group provides stability to the molecule, allowing it to participate in reactions without decomposing. The methoxy groups enhance its reactivity by providing electron-donating effects, which facilitate the formation of reactive intermediates.
Comparison with Similar Compounds
- (5-Chloro-1-pentynyl)trimethylsilane
- (5,5-Dimethoxypent-1-yn-1-yl)triethylsilane
- (5,5-Dimethoxypent-1-yn-1-yl)triphenylsilane
Comparison: Compared to similar compounds, (5,5-Dimethoxypent-1-yn-1-yl)trimethylsilane is unique due to the presence of two methoxy groups, which enhance its reactivity and stability. The trimethylsilyl group provides steric protection, making it less prone to unwanted side reactions. This combination of features makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
5,5-dimethoxypent-1-ynyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2Si/c1-11-10(12-2)8-6-7-9-13(3,4)5/h10H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGHEPWEBXYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#C[Si](C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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